molecular formula C10H19Cl B13184809 1-(Chloromethyl)-1-propylcyclohexane

1-(Chloromethyl)-1-propylcyclohexane

Cat. No.: B13184809
M. Wt: 174.71 g/mol
InChI Key: NSHPJCZKAZOQFO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-propylcyclohexane is an organic compound that belongs to the class of organochlorides It features a cyclohexane ring substituted with a chloromethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-propylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 1-propylcyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-propylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and reagents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted cyclohexane derivatives.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in methyl-substituted cyclohexane.

Scientific Research Applications

1-(Chloromethyl)-1-propylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-propylcyclohexane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-(Bromomethyl)-1-propylcyclohexane: Similar structure but with a bromine atom instead of chlorine.

    1-(Chloromethyl)-1-butylcyclohexane: Similar structure but with a butyl group instead of a propyl group.

    1-(Chloromethyl)-1-ethylcyclohexane: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: 1-(Chloromethyl)-1-propylcyclohexane is unique due to its specific combination of a chloromethyl group and a propyl group on a cyclohexane ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(chloromethyl)-1-propylcyclohexane

InChI

InChI=1S/C10H19Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2-9H2,1H3

InChI Key

NSHPJCZKAZOQFO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1)CCl

Origin of Product

United States

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